The compound is classified as a pyrimidine derivative with a piperazine and azetidine moiety. Pyrimidines are heterocyclic compounds containing nitrogen atoms in their ring structure, making them crucial in the synthesis of nucleic acids and various pharmaceuticals. The presence of the azetidine and piperazine rings suggests potential interactions with biological targets, particularly in the central nervous system.
The synthesis of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride typically involves multi-step organic reactions. One common method includes:
Technical parameters such as reaction temperatures, solvent choices, and catalysts are critical for optimizing yield and purity during synthesis.
The molecular structure of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride can be described as follows:
The spatial arrangement of these rings contributes to its pharmacological properties, influencing how it interacts with biological targets.
The compound may undergo various chemical reactions, including:
These reactions are essential for understanding how the compound behaves in biological contexts and its potential metabolic pathways.
The mechanism of action for 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride is closely linked to its interactions with specific targets within the body:
Research indicates that such compounds can exhibit nanomolar affinity towards their targets, making them promising candidates for therapeutic development.
Key physical and chemical properties include:
These properties are crucial for determining the viability of this compound in clinical applications.
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride has several potential applications:
The compound 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride is named according to International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent structure is pyrimidine, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. The substituent at the pyrimidine’s 2-position is 4-(azetidin-3-yl)piperazine, where piperazine (a six-membered diamine ring) is linked to azetidine (a four-membered saturated heterocycle) via the azetidine’s 3-carbon atom. The suffix dihydrochloride denotes two hydrochloride salts protonating the basic nitrogen atoms of piperazine and/or azetidine [3] [10].
Common synonyms emphasize structural motifs or pharmacological roles:
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Systematic Name | 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride |
Piperazine-Centric Synonym | 1-(Azetidin-3-yl)-4-(pyrimidin-2-yl)piperazine dihydrochloride |
Simplified Research Code | AZP-Pym·2HCl |
This compound belongs to three interconnected classes of heterocyclic systems:
Taxonomically, it is classified as a hybrid heterocycle due to the covalent fusion of three distinct rings. The pyrimidine ring is aromatic, piperazine is aliphatic diamine, and azetidine is saturated monocyclic amine. This combination merges planar (pyrimidine) and three-dimensional (azetidine-piperazine) domains, enabling multitarget engagement in biological systems [4] [7] [9].
Table 2: Heterocyclic Components and Properties
Heterocycle | Ring Size | Heteroatoms | Chemical Behavior |
---|---|---|---|
Pyrimidine | 6-membered | N1, N3 | π-Deficient, hydrogen-bond acceptor |
Piperazine | 6-membered | N1, N4 | Aliphatic diamine, basic (pKₐ ~9.8) |
Azetidine | 4-membered | N1 | Highly strained, moderate basicity |
Hybrids integrating azetidine, piperazine, and pyrimidine are strategically designed to leverage synergistic pharmacological properties:
Such hybrids enable multitarget engagement:
Table 3: Therapeutic Applications of Related Hybrid Motifs
Hybrid Motif | Therapeutic Area | Molecular Target | Example Compound |
---|---|---|---|
Pyrimidine-Piperazine | Anxiolytics | 5-HT₁ₐ receptor | Buspirone metabolites [9] |
Pyrimidine-Azetidine (indirect) | Antifungals/Antivirals | Thymidylate synthase | Hybrid diazine derivatives [7] |
Piperazine-Azetidine | Analgesics | σ-Receptors | Experimental candidates [6] |
No direct preclinical data exists for 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride. However, its structural analogs demonstrate that the fusion of these rings balances rigidity and flexibility, optimizing interactions with diverse biological targets while maintaining favorable drug-like properties (molecular weight <500, cLogP ~2–4) [4] [7] [9]. This positions it as a promising scaffold for rational drug design against underexplored disease targets.
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0